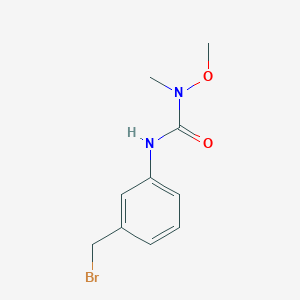
3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a methoxy and a methylurea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea typically involves multiple steps One common method starts with the bromination of a suitable precursor, such as 3-methylphenyl, to introduce the bromomethyl groupFinally, the urea moiety is introduced via a reaction with an isocyanate or a similar reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.
Material Science: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism of action of 3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)phenylboronic acid
- (3-Bromophenyl)(phenyl)methanone
- 1-Bromo-3-phenylpropane
Uniqueness
3-(3-(Bromomethyl)phenyl)-1-methoxy-1-methylurea is unique due to the presence of both a bromomethyl group and a methoxy-methylurea moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H13BrN2O2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
3-[3-(bromomethyl)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H13BrN2O2/c1-13(15-2)10(14)12-9-5-3-4-8(6-9)7-11/h3-6H,7H2,1-2H3,(H,12,14) |
Clé InChI |
APXYRWVTLOAYIC-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1=CC=CC(=C1)CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
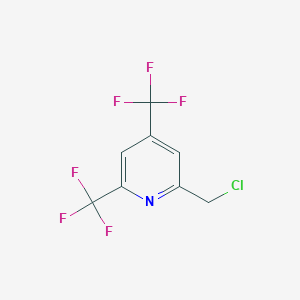

![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
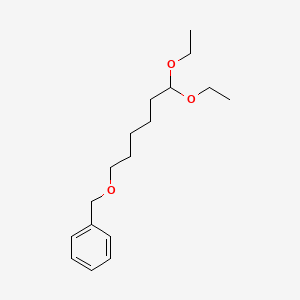
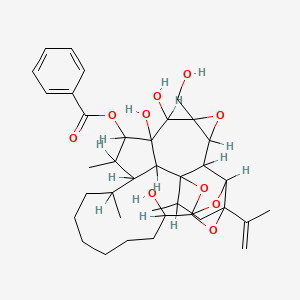
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
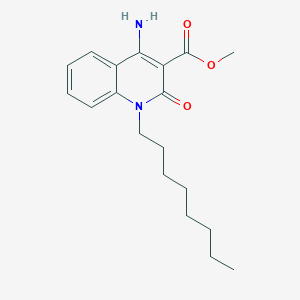


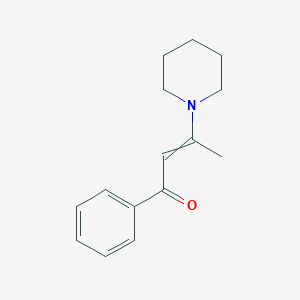
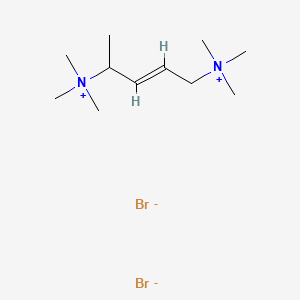
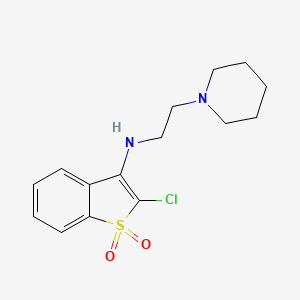
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)
